molecular formula C16H16N2O4 B7698728 3-(3,4-diethoxyphenyl)-5-(furan-2-yl)-1,2,4-oxadiazole

3-(3,4-diethoxyphenyl)-5-(furan-2-yl)-1,2,4-oxadiazole

Cat. No.: B7698728
M. Wt: 300.31 g/mol
InChI Key: RFVJRURXOKGXGY-UHFFFAOYSA-N
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Description

3-(3,4-diethoxyphenyl)-5-(furan-2-yl)-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-diethoxyphenyl)-5-(furan-2-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3,4-diethoxybenzohydrazide with furan-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-diethoxyphenyl)-5-(furan-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents such as bromine (Br2) or sulfuric acid (H2SO4).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

3-(3,4-diethoxyphenyl)-5-(furan-2-yl)-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and functional materials.

Mechanism of Action

The mechanism of action of 3-(3,4-diethoxyphenyl)-5-(furan-2-yl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The furan ring can also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-dimethoxyphenyl)-5-(furan-2-yl)-1,2,4-oxadiazole
  • 3-(3,4-dihydroxyphenyl)-5-(furan-2-yl)-1,2,4-oxadiazole

Uniqueness

3-(3,4-diethoxyphenyl)-5-(furan-2-yl)-1,2,4-oxadiazole is unique due to the presence of ethoxy groups on the phenyl ring, which can influence its electronic properties and reactivity. These ethoxy groups can enhance the compound’s solubility in organic solvents and may also affect its biological activity by altering its interaction with molecular targets.

Properties

IUPAC Name

3-(3,4-diethoxyphenyl)-5-(furan-2-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-3-19-12-8-7-11(10-14(12)20-4-2)15-17-16(22-18-15)13-6-5-9-21-13/h5-10H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVJRURXOKGXGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=CO3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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